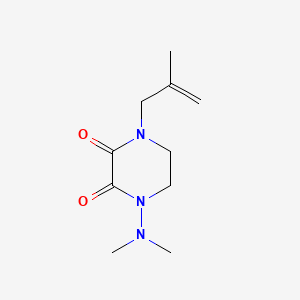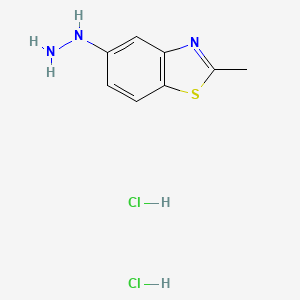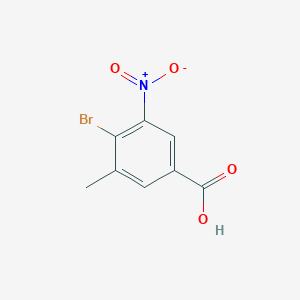![molecular formula C6H3Cl2N3 B2795393 4,6-Dichloropyrazolo[1,5-a]pyrazine CAS No. 2127110-20-5](/img/structure/B2795393.png)
4,6-Dichloropyrazolo[1,5-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloropyrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C6H3Cl2N3 and a molecular weight of 188.01 g/mol This compound is characterized by its fused pyrazole and pyrazine rings, which are substituted with chlorine atoms at the 4 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropyrazolo[1,5-a]pyrazine typically involves the chlorination of pyrazolo[1,5-a]pyrazine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent in the presence of a solvent such as dimethylacetamide (DMA) at elevated temperatures (around 120°C) for several hours . This method ensures a high yield and purity of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic route mentioned above suggests its potential for industrial application. The use of efficient chlorinating agents and controlled reaction conditions can facilitate large-scale production.
化学反应分析
Types of Reactions: 4,6-Dichloropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like amines, thiols, and alcohols. Reactions are often carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4), while reducing agents may include sodium borohydride (NaBH4).
Major Products: The major products of these reactions depend on the specific reagents used. For instance, substitution with an amine would yield an aminopyrazolo[1,5-a]pyrazine derivative.
科学研究应用
4,6-Dichloropyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is utilized in the development of advanced materials with specific electronic and photophysical properties.
作用机制
The mechanism by which 4,6-Dichloropyrazolo[1,5-a]pyrazine exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The chlorine substituents enhance its binding affinity and specificity towards these targets, facilitating the formation of stable complexes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
相似化合物的比较
Pyrazolo[1,5-a]pyrazine: The parent compound without chlorine substituents.
4,6-Dimethylpyrazolo[1,5-a]pyrazine: A similar compound with methyl groups instead of chlorine atoms.
Uniqueness: 4,6-Dichloropyrazolo[1,5-a]pyrazine is unique due to its chlorine substituents, which significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts. These substituents enhance its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry .
属性
IUPAC Name |
4,6-dichloropyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-3-11-4(1-2-9-11)6(8)10-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMFWODFQGCAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=CN2N=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795310.png)

![2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2795314.png)
![1-(prop-2-yn-1-yl)-N-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)piperidine-2-carboxamide](/img/structure/B2795316.png)



![1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2795326.png)
![3,5-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2795327.png)
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide](/img/structure/B2795328.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine](/img/structure/B2795330.png)

![5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2795333.png)
